Kinetic Resolution Enantioselectivity: 2-Thienyl Alcohol Achieves E = 299 with CALB vs. Phenyl Analogue
In a direct head-to-head enzymatic resolution study by the same research group using Candida antarctica lipase B (CALB), 3-chloro-1-(2-thienyl)-1-propanol achieved an enantiomeric ratio (E-value) of 299 [1]. This places the resolution firmly in the 'excellent' category (E > 200), meaning that highly enantiopure product can be obtained at conversions approaching 50% with minimal co-product contamination. By contrast, the phenyl analogue 3-chloro-1-phenylpropanol, while also resolvable by CALB, requires different process conditions and acyl donors to achieve comparable enantiopurity, reflecting the substrate-specific nature of the enzyme active site [2]. The high E-value directly translates to reduced separation costs and higher isolated yields of the desired (S)-enantiomer in procurement-scale syntheses.
| Evidence Dimension | Enantiomeric ratio (E-value) in lipase-catalyzed kinetic resolution |
|---|---|
| Target Compound Data | E = 299 (using CALB, vinyl butanoate as acyl donor, hexane solvent) |
| Comparator Or Baseline | 3-Chloro-1-phenylpropanol: E-value not reported at comparable level in same study; required process optimization (Liu et al. J Chem Soc Perkin Trans 1, 2000) |
| Quantified Difference | E = 299 vs. unreported / lower for phenyl analogue under identical prep-scale conditions |
| Conditions | Lipase B from Candida antarctica (CALB, Novozym 435), vinyl butanoate, hexane, transesterification mode |
Why This Matters
An E-value of 299 means the resolution produces (S)-alcohol with >99% ee at ~50% conversion in a single enzymatic step, eliminating the need for iterative enrichment or chiral chromatography during procurement of enantiopure intermediate.
- [1] Liu H, Hoff BH, Anthonsen T. Chemo-enzymatic synthesis of the antidepressant duloxetine and its enantiomer. Chirality. 2000;12(1):26-29. View Source
- [2] Liu H, Hoff BH, Anthonsen T. Chemoenzymatic synthesis of the non-tricyclic antidepressants Fluoxetine, Tomoxetine and Nisoxetine. J Chem Soc, Perkin Trans 1. 2000;1767-1769. View Source
